REACTION_CXSMILES
|
[C:1]1([C:7]([CH:9]2[CH2:11][CH2:10]2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:18].[Na+]>CO>[CH:9]1([CH:7]([NH2:18])[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:11][CH2:10]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filter off the molecular sieve
|
Type
|
ADDITION
|
Details
|
add concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Evaporate the solution to dryness under vacuum
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with ethyl ether
|
Type
|
ADDITION
|
Details
|
by adding concentrated potassium hydroxide solution so that the pH is above 10
|
Type
|
EXTRACTION
|
Details
|
Extract twice with methylene chloride
|
Type
|
WASH
|
Details
|
wash with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([C:7]([CH:9]2[CH2:11][CH2:10]2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:18].[Na+]>CO>[CH:9]1([CH:7]([NH2:18])[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:11][CH2:10]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filter off the molecular sieve
|
Type
|
ADDITION
|
Details
|
add concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Evaporate the solution to dryness under vacuum
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with ethyl ether
|
Type
|
ADDITION
|
Details
|
by adding concentrated potassium hydroxide solution so that the pH is above 10
|
Type
|
EXTRACTION
|
Details
|
Extract twice with methylene chloride
|
Type
|
WASH
|
Details
|
wash with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C1=CC=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |